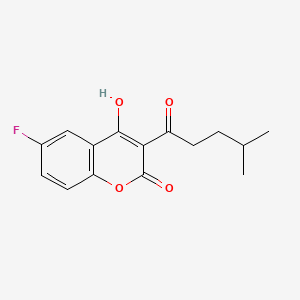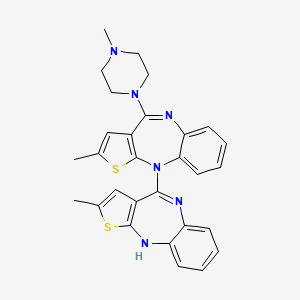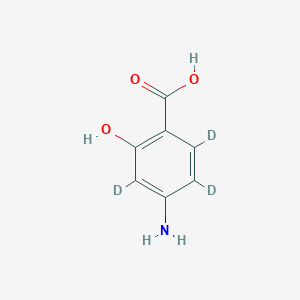
4-Aminosalicylic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminosalicylic Acid-d3, also known as para-aminosalicylic acid-d3, is a deuterated form of 4-aminosalicylic acid. This compound is primarily used in scientific research due to its unique properties, including its role as an antibiotic for treating tuberculosis. The deuterated form, this compound, is particularly valuable in research involving isotopic labeling and tracing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminosalicylic Acid-d3 involves the introduction of deuterium atoms into the 4-aminosalicylic acid molecule. This can be achieved through various methods, including:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Chemical Exchange Reactions: Utilizing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. High-pressure homogenization and high-power ultrasound methods are also employed to produce nano-sized cocrystals of 4-aminosalicylic acid and sulfamethazine .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminosalicylic Acid-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of amines.
Substitution: Reactions with halogens or other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-Aminosalicylic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the biochemical pathways involving folic acid synthesis.
Medicine: Utilized in the development of new antibiotics and in the study of drug-resistant tuberculosis.
Mécanisme D'action
4-Aminosalicylic Acid-d3 exerts its effects by inhibiting the synthesis of folic acid in bacteria. It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively blocking the first step in folic acid synthesis. This inhibition prevents bacterial cell growth and multiplication .
Comparaison Avec Des Composés Similaires
4-Aminosalicylic Acid: The non-deuterated form, used primarily as an antibiotic for tuberculosis.
Sulfasalazine: Another antibiotic used for treating inflammatory bowel diseases.
Isoniazid: A first-line antibiotic for tuberculosis treatment.
Uniqueness: 4-Aminosalicylic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. Its ability to inhibit folic acid synthesis with high specificity also sets it apart from other antibiotics .
Propriétés
Formule moléculaire |
C7H7NO3 |
|---|---|
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
4-amino-2,3,5-trideuterio-6-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |
Clé InChI |
WUBBRNOQWQTFEX-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)O)O)[2H])N)[2H] |
SMILES canonique |
C1=CC(=C(C=C1N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



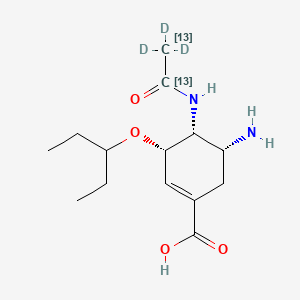

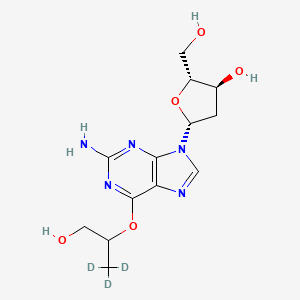

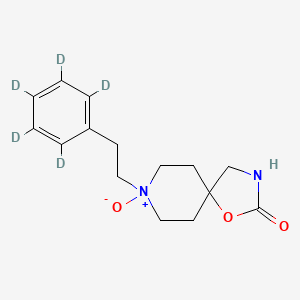
![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)
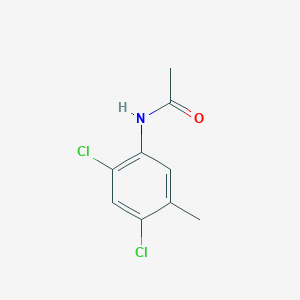
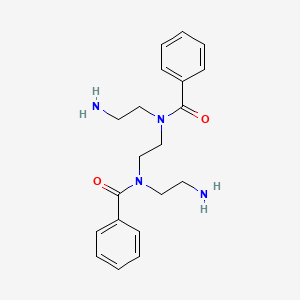
![1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B13846668.png)
